1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
Overview
Description
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide is a fluorinated organic compound with the molecular formula C₃HF₆NO₄S₂. It is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,2,2-tetrafluoroethane with trichlorocyanuric acid in the presence of trifluoromethanesulfonic acid . This reaction yields this compound as a product. Industrial production methods typically involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonimide groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often carried out under controlled temperatures and pressures to ensure desired outcomes.
Scientific Research Applications
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide has a wide range of applications in scientific research:
Biology and Medicine: The compound’s unique properties make it useful in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonimide exerts its effects involves its ability to act as an electrophilic trifluoromethylating agent. This allows it to introduce trifluoromethyl groups into target molecules, thereby modifying their chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide is unique compared to other similar compounds due to its high stability and reactivity. Similar compounds include:
1,1,1,3,3,3-Hexafluoroisopropyl alcohol: Known for its use in lithographic and nanomaterial applications.
Lithium this compound: Used in lithium-sulfur batteries as an electrolyte additive.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
4,4,5,5,6,6-hexafluoro-1,3,2-dithiazinane 1,1,3,3-tetraoxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF6NO4S2/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9/h10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAGDWWRYOZHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(S(=O)(=O)NS(=O)(=O)C1(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF6NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458858 | |
Record name | Cyclohexafluoropropane-1,3-bis(sulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84246-29-7 | |
Record name | Cyclohexafluoropropane-1,3-bis(sulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide, particularly its potassium salt, can be incorporated into the electrolyte of lithium-sulfur batteries []. It preferentially decomposes on the lithium metal anode surface before the electrolyte solvents do. This preferential decomposition leads to the formation of a solid electrolyte interphase (SEI) enriched with inorganic components like potassium fluoride and lithium fluoride []. This modified SEI is more effective at preventing solvent decomposition and subsequent consumption, leading to improved cycling performance and longer lifespan for the battery [].
A: In Li||LiNi0.6Co0.6Mn0.2O2 (NCM622) batteries, the potassium salt of this compound acts as an additive that modifies the lithium-ion solvation structure within the electrolyte []. This modification forces hexafluorophosphate (PF6-) anions away from the solvated lithium ions. As a result, during charging, these nonsolvated PF6- anions accumulate near the NCM622 cathode surface, creating a localized high-concentration zone []. This localized high concentration facilitates the formation of a fluorine-rich cathode electrolyte interphase (CEI) on the NCM622 cathode surface, enhancing its structural stability and protecting the aluminum current collector from corrosion [].
A: Yes, research has demonstrated that lithium-sulfur pouch cells using electrolytes with this compound salts exhibit significantly improved cycling performance compared to cells with conventional electrolytes []. These modified pouch cells achieve more than 200 stable cycles at a current of 300 mA per cell, representing a significant improvement over the limited cycle life (less than 40 cycles) observed in conventional cells []. This finding suggests the potential of this compound-containing electrolytes for practical, long-lasting battery applications.
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